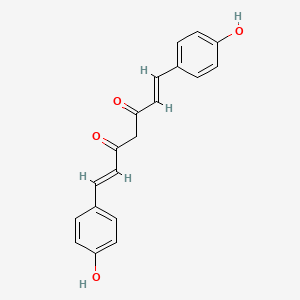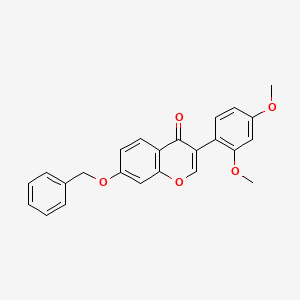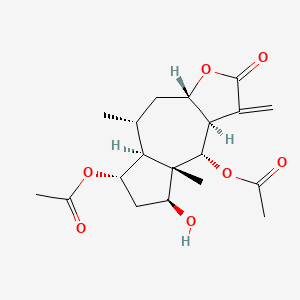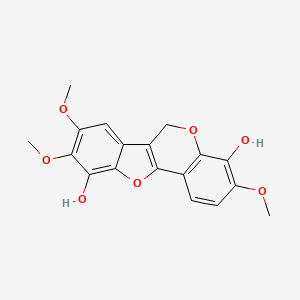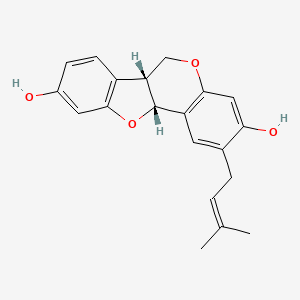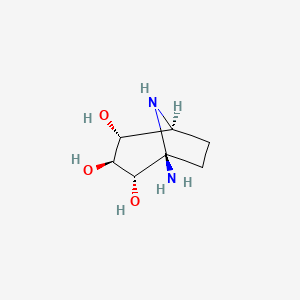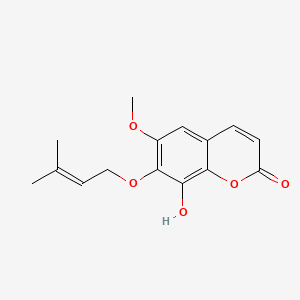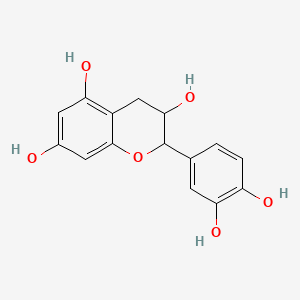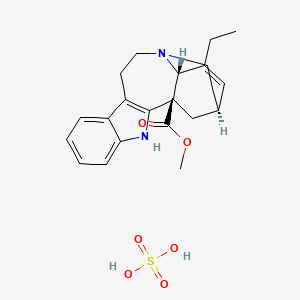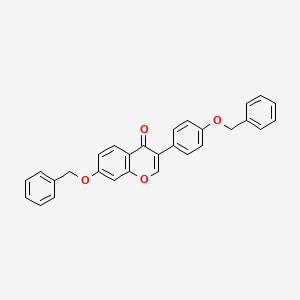
7,4'-Dibenzyl Daidzein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,4’-Dibenzyl Daidzein is a derivative of Daidzein, which is an isoflavone found in soybeans and other legumes . It is structurally classified as an isoflavone . The CAS number of 7,4’-Dibenzyl Daidzein is 1179998-29-8 .
Synthesis Analysis
The synthesis of 7,4’-Dibenzyl Daidzein and its derivatives has been studied . The derivatives were synthesized and confirmed to have excellent pharmaceutical properties . They exhibited good anti-inflammatory, inhibitory activities on human vascular smooth muscle cell proliferation, and other bioactivities .
Molecular Structure Analysis
The molecular formula of 7,4’-Dibenzyl Daidzein is C29H22O4 . The InChIKeys is MVQWSXAAXGFMND-UHFFFAOYSA-N .
Chemical Reactions Analysis
In a study, the distribution and metabolism of Daidzein and its derivatives were investigated in the organs of mice . Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of D1, DD2, and DD3 . Seven phase I metabolites and seven phase II metabolites were detected .
Applications De Recherche Scientifique
Structural Modifications and Biochemical Interactions
Enzymatic Conversion and Solubility Enhancement : Research has shown that daidzein and its derivatives undergo enzymatic transformations that can modify their solubility and potentially their bioactivity. For instance, enzymatic hydrolysis in green reaction mediums like deep eutectic solvents (DESs) has been found to significantly increase the solubility of daidzein, making it more suitable for use in medicinal and health care products (Cheng & Zhang, 2017).
Interactions with Micelles : Studies on the interactions of daidzein and related isoflavones with lipid micelles have provided insights into their molecular behavior in biological environments. These interactions can affect the bioavailability and efficacy of these compounds in human health (Whaley, Rummel, & Kastrapeli, 2006).
Cocrystallization for Enhanced Solubility : The formation of cocrystals of daidzein with other molecules, like pyridine-derived molecules, has been explored as a method to improve its physical and chemical properties, including solubility. This approach could potentially enhance the therapeutic benefits of daidzein by increasing its bioavailability (Bolus, Wang, Pask, Lai, & Li, 2020).
Potential Health Benefits and Mechanisms
Antioxidant and Anti-tumor Activities : Daidzein and its metabolites have been associated with antioxidant properties and the potential to inhibit tumor growth. For example, studies on murine neuroblastoma cells have demonstrated that daidzein can inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment (Lo, Mak, & Leung, 2007).
Modification for Targeted Biological Activities : The structural modification of daidzein, such as sulphation, has been studied for its effects on oestrogen agonist activity. These modifications can influence the compound's biological activity and its potential health benefits, demonstrating the importance of chemical structure in the development of phytoestrogen-based therapies (Pugazhendhi, Watson, Mills, Botting, Pope, & Darbre, 2008).
Orientations Futures
Propriétés
IUPAC Name |
7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSXAAXGFMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747593 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dibenzyl Daidzein | |
CAS RN |
1179998-29-8 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

